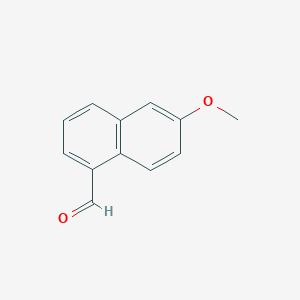

6-Methoxy-1-naphthaldehyde

Description

Significance of Naphthaldehyde Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Naphthaldehyde scaffolds are versatile building blocks in the fields of organic synthesis and medicinal chemistry. Their rigid, planar structure and the reactive aldehyde group make them ideal starting materials for the synthesis of a wide array of more complex molecules. In medicinal chemistry, the naphthalene (B1677914) core is recognized as a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to the development of therapeutic agents. nih.gov For instance, derivatives of naphthaldehydes are integral to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone, where 6-methoxy-2-naphthaldehyde (B117158) serves as a key intermediate. google.compatsnap.com

The utility of these scaffolds extends to the creation of fluorescent probes for biological imaging and the development of materials with specific optical properties. The inherent aromaticity of the naphthalene system provides a platform for introducing various functional groups, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications. mdpi.com This adaptability has led to their use in synthesizing compounds for cancer therapy, cannabinoid receptor analogues, and photoinitiators for polymerization reactions.

Overview of Methoxy-Substituted Naphthaldehydes in Academic Investigations

The introduction of a methoxy (B1213986) group (-OCH₃) onto the naphthaldehyde framework significantly modulates its chemical and biological properties, making methoxy-substituted naphthaldehydes a subject of focused academic investigation. The methoxy group, being an electron-donating group, can influence the reactivity of both the naphthalene ring and the aldehyde function.

In research, these compounds are frequently employed as intermediates in multi-step syntheses of pharmaceuticals and agrochemicals. evitachem.com For example, 6-methoxy-2-naphthaldehyde is used in the preparation of compounds for studying hypertension and vascular inflammation. chemicalbook.comthermofisher.com Furthermore, certain methoxy-naphthaldehydes serve as fluorogenic substrates for enzymes like alcohol dehydrogenase, enabling the study of enzyme kinetics and activity in biological samples. This application is crucial for understanding metabolic pathways and the effects of various substances on them. The specific positioning of the methoxy group can also lead to unique biological activities, such as the potential anti-inflammatory properties and effects on plant growth regulators observed in some isomers. evitachem.com

Positional Isomerism in Methoxy-Naphthaldehydes: Influence on Reactivity and Electronic Properties

Positional isomerism, a form of structural isomerism, occurs when compounds share the same molecular formula but differ in the position of a functional group on the carbon skeleton. vaia.com In methoxy-naphthaldehydes, the location of the methoxy and aldehyde groups on the naphthalene rings gives rise to numerous isomers, each with distinct characteristics. The molecular formula for these isomers is typically C₁₂H₁₀O₂. evitachem.comchembk.com

The position of the electron-donating methoxy group has a profound impact on the electronic distribution within the aromatic system, which in turn governs the molecule's reactivity. For example, methoxy groups activate the naphthalene ring towards electrophilic substitution. However, the degree of activation and the preferred site of reaction are dependent on the methoxy group's position. Resonance effects are more pronounced in some isomers, such as 4-methoxy derivatives compared to 2-methoxy isomers, influencing their reactivity in reactions like aldol (B89426) condensations.

Furthermore, the relative positions of the methoxy and aldehyde groups affect intermolecular interactions, such as hydrogen bonding and dipolar interactions. This can influence physical properties like melting and boiling points, as well as biological properties like enzyme-substrate specificity. The steric hindrance caused by the proximity of the two functional groups can also play a significant role in dictating the molecule's reactivity and how it interacts with other molecules.

Current Research Landscape of 6-Methoxy-1-Naphthaldehyde and its Isomers

The current research landscape for this compound and its isomers is diverse, with each isomer often finding a niche application. While some isomers are extensively studied, others remain less explored.

This compound : This specific isomer is a solid with a purity of around 98%. sigmaaldrich.cn Its molecular formula is C₁₂H₁₀O₂ and it has a molecular weight of approximately 186.21 g/mol . chembk.com Research applications for this particular isomer are not as widely documented in readily available literature compared to some of its isomers, suggesting it may be a compound with underexplored potential. It can be synthesized into 6-Methoxy-1-naphthoic acid. chemicalbook.com

Isomers and their Research Focus :

4-Methoxy-1-naphthaldehyde (B103360) : This isomer is well-researched and used as a fluorogenic substrate for alcohol dehydrogenase, making it valuable in biological and medical studies. It is also a key intermediate in the synthesis of photoinitiators and cannabinoid receptor analogues.

6-Methoxy-2-naphthaldehyde : A significant amount of research on this isomer is driven by its role as a crucial intermediate in the industrial synthesis of the NSAID Nabumetone. google.compatsnap.comchemicalbook.com It is also used in creating fluorescent substrates for studying enzymes involved in hypertension. chemicalbook.comthermofisher.com

2-Methoxy-1-naphthaldehyde (B1195280) : Recent studies have identified this isomer as a novel inhibitor of strigolactone signaling, a pathway that regulates plant development. jst.go.jpresearchgate.netnih.gov This discovery opens up avenues for its potential use in agriculture. Structure-activity relationship studies indicate that the 2-methoxy group is essential for this inhibitory activity. jst.go.jpnih.gov

1-Methoxy-2-naphthaldehyde : This compound is a valuable synthetic intermediate in organic chemistry for preparing more complex molecules with potential applications in materials science and biology. evitachem.com It has been investigated for potential anti-inflammatory properties. evitachem.com

The study of these isomers highlights the principle that even subtle changes in molecular structure, such as the position of a functional group, can lead to vastly different biological activities and research applications.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-8H,1H3 |

InChI Key |

RQSRLHYBIGCTIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Elucidation of Reaction Mechanisms

Aldehyde Group Transformations

The aldehyde functional group is a key site of reactivity in 6-methoxy-1-naphthaldehyde, participating in a variety of oxidation, reduction, and condensation reactions.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-methoxy-1-naphthoic acid. This transformation is a common step in the synthesis of various naphthalenic compounds. While specific literature on the direct oxidation of this compound is not abundant, the oxidation of similar naphthaldehydes is well-documented. For instance, the structurally related 4-methoxy-1-naphthaldehyde (B103360) can be oxidized to 4-methoxy-1-naphthoic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Furthermore, the synthesis of 6-methoxy-2-naphthoic acid has been achieved through the oxidation of 2-acetyl-6-methoxynaphthalene (B28280) using sodium hypochlorite, showcasing the feasibility of oxidizing a carbonyl-containing side chain on the methoxynaphthalene scaffold. oriprobe.com

A general representation of the oxidation reaction is as follows:

General Reaction for the Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| 4-Methoxy-1-naphthaldehyde | Potassium permanganate or Chromium trioxide | 4-Methoxy-1-naphthoic acid | |

| 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite | 6-Methoxy-2-naphthoic acid | oriprobe.com |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol, yielding (6-methoxynaphthalen-1-yl)methanol. This reduction is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of aldehydes and ketones with sodium borohydride is a widely used and efficient method. journals.co.za For example, the reduction of the related 6-methoxy-2-naphthaldehyde (B117158) to (6-methoxynaphthalen-2-yl)methanol (B1311757) has been reported. researchgate.net Similarly, 4-methoxy-1-naphthaldehyde can be reduced to 4-methoxy-1-naphthalenemethanol (B186864).

The general reaction for the reduction is depicted below:

General Reaction for the Reduction of this compound

| Reactant | Reducing Agent | Product | Reference |

| 6-Methoxy-2-naphthaldehyde | Not specified | (6-Methoxynaphthalen-2-yl)methanol | researchgate.net |

| 4-Methoxy-1-naphthaldehyde | Sodium borohydride or Lithium aluminum hydride | 4-Methoxy-1-naphthalenemethanol |

Condensation Reactions

The aldehyde functionality of this compound is a prime site for condensation reactions, leading to the formation of larger, more complex molecules such as Schiff bases and chalcones.

Schiff Base Formation: this compound can react with primary amines to form Schiff bases, also known as imines. ajol.info These reactions are fundamental in the synthesis of various ligands and biologically active compounds. The reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. For example, 2-hydroxy-1-naphthaldehyde (B42665) readily reacts with amines like 2-aminopyridine (B139424) to form the corresponding Schiff base. nih.gov This reactivity is directly applicable to this compound.

Chalcone (B49325) Synthesis (via Aldol (B89426) Condensation): this compound can undergo base-catalyzed aldol condensation with acetophenones in what is known as the Claisen-Schmidt condensation, to produce chalcones. nih.govsaudijournals.com Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and other heterocyclic compounds. nih.gov The reaction involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the aldehyde carbonyl of this compound. Subsequent dehydration yields the chalcone. The synthesis of a variety of chalcone derivatives from naphthaldehydes has been extensively reported. ccsenet.orgsemanticscholar.orgajgreenchem.comulpgc.es Microwave-assisted Claisen-Schmidt reactions have been shown to be efficient for the synthesis of benzalacetones, providing excellent yields in short reaction times. nih.gov

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

| 6-Methoxy-2-naphthaldehyde | Substituted acetophenones | NaOH | Chalcones | semanticscholar.org |

| 1-Naphthaldehyde (B104281) | Aromatic ketones | NaOH | Naphthalene-chalcone derivatives | ajgreenchem.com |

| Aldehyde | Ketone | Acid or Base | Arylidene compounds | nih.gov |

Oxime Formation

Reacting this compound with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding oxime. mdpi.com This reaction is a standard method for the derivatization of aldehydes and ketones. The synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime has been specifically described, highlighting the feasibility of this transformation on a closely related naphthaldehyde. researchgate.netmdpi.comeie.gr

Naphthalene (B1677914) Core and Methoxy (B1213986) Substituent Reactivity

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of both the aldehyde and the methoxy groups.

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing, while the aldehyde group (-CHO) is a deactivating group and is meta-directing. In this compound, the interplay of these directing effects governs the regioselectivity of electrophilic substitution reactions.

Halogenation: The bromination of 2-methoxynaphthalene (B124790) has been shown to yield 6-bromo-2-methoxynaphthalene. patsnap.com In the case of this compound, the methoxy group at the 6-position would activate the 5- and 7-positions for electrophilic attack. The deactivating effect of the aldehyde at the 1-position would disfavor substitution on the same ring. Therefore, electrophilic halogenation is expected to occur preferentially on the ring bearing the methoxy group.

Nitration: The nitration of methoxynaphthalene derivatives has been studied, and the regioselectivity is dependent on the reaction conditions and the specific isomer. rsc.orgrsc.orguq.edu.au For 1-methoxynaphthalene (B125815), nitration can lead to a mixture of nitro-substituted products. niscpr.res.in In this compound, the strong activating effect of the methoxy group is likely to direct nitration to the 5-position.

| Substrate | Reagent | Product | Reference |

| 2-Methoxynaphthalene | Bromine in glacial acetic acid | 6-Bromo-2-methoxynaphthalene | patsnap.com |

| 1-Acetoxy-5-methoxynaphthalene | Nitric acid in acetic acid | 8-Nitro-1-acetoxy-5-methoxynaphthalene | rsc.org |

| 1-Methoxynaphthalene | Ceric ammonium (B1175870) nitrate (B79036) in acetic acid | Mixture of nitro derivatives | niscpr.res.in |

Nucleophilic Substitution of Methoxy Group (Investigative Potential)

The methoxy group (–OCH3) of this compound, as an ether, is generally stable and unreactive towards nucleophilic substitution. ontosight.ai This is due to the strong carbon-oxygen bond and the delocalization of the oxygen's lone pair electrons into the aromatic naphthalene system, which imparts a partial double-bond character to the C-O bond.

However, the potential for nucleophilic substitution exists under specific conditions. While direct displacement is challenging, the methoxy group can be cleaved by strong acids like hydrobromic or hydroiodic acid, or by potent Lewis acids such as boron tribromide. These reactions typically proceed through the protonation of the ether oxygen, which is then followed by a nucleophilic attack from a halide ion.

The investigative potential for nucleophilic aromatic substitution (SNAr) on the carbon atom attached to the methoxy group is an area of scientific curiosity. The electron-donating nature of the methoxy group typically deactivates the ring for such reactions. However, the presence of the electron-withdrawing aldehyde group at the 1-position modifies the electron distribution across the ring system, which could potentially enable substitution under specific catalytic or photochemical conditions. Research into similar compounds, such as 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine, suggests that the methoxy group can undergo nucleophilic aromatic substitution to introduce other functional groups.

Electronic Effects of the Methoxy Group on Ring Reactivity

The electronic character of the this compound molecule is significantly influenced by the methoxy group at the 6-position. This group exerts two opposing electronic effects: a resonance effect and an inductive effect.

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring system through resonance. minia.edu.eg This donation of electron density increases the reactivity of the naphthalene ring, especially at the ortho and para positions relative to the methoxy group, making the ring more susceptible to electrophilic attack. libretexts.org

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the ring through the sigma bonds. vaia.com

Exploration of Enzyme-Substrate Interactions and Catalytic Mechanisms

Role as a Substrate for Alcohol Dehydrogenase Enzymes

This compound is utilized as a substrate in the study of alcohol dehydrogenase (ADH) enzymes, which catalyze the reversible conversion of alcohols to aldehydes. nih.govresearchgate.net While some studies focus on the related 6-methoxy-2-naphthaldehyde, the principles are applicable. For instance, 4-methoxy-1-naphthaldehyde, a structural isomer, is a known fluorogenic substrate for human alcohol dehydrogenase (ADH) isozymes. nih.gov The reduction of these naphthaldehydes to their corresponding alcohols is a key reaction for assaying enzyme activity. nih.gov

Kinetic studies with various ADH isozymes have been conducted using methoxy-substituted naphthaldehydes. For example, with human class I ADH isozymes, the Michaelis constant (Km) values for 4-methoxy-1-naphthaldehyde range from 0.35 to 11.5 µM, and the catalytic rate constants (kcat) range from 70 to 610 min-1. nih.gov These values indicate that such compounds can be effective substrates for ADH. nih.gov In some cases, 6-methoxy-2-naphthaldehyde is used as a specific substrate to measure the activity of class II ADH. researchgate.netiiarjournals.org The enzymatic reaction can be monitored by the change in fluorescence, as the naphthaldehyde substrates and their corresponding alcohol products often have different fluorescent properties. nih.gov

Below is a table summarizing kinetic data for related methoxy-naphthaldehyde substrates with alcohol dehydrogenase enzymes.

| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) |

| Human Class I ADH Isozymes | 4-Methoxy-1-naphthaldehyde | 0.35 - 11.5 | 70 - 610 |

| Human Class II (π) ADH | 6-Methoxy-2-naphthaldehyde | - | - |

Data for 4-methoxy-1-naphthaldehyde is presented as a range for different class I isozymes. Specific values for this compound were not available in the provided search results.

Involvement in Retroaldolase Catalysis Mechanisms

This compound is a key product in the study of retroaldolase catalysis, particularly with computationally designed enzymes and catalytic antibodies. pnas.orgbakerlab.orgnih.gov The retro-aldol reaction involves the cleavage of a β-hydroxy ketone or aldehyde. nih.gov A commonly used substrate for these studies is 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, which breaks down to produce the highly fluorescent 6-methoxy-2-naphthaldehyde and acetone (B3395972). pnas.orgbakerlab.orgnih.gov This allows for sensitive monitoring of the reaction kinetics through fluorescence spectroscopy. pnas.orgnih.gov

The catalytic mechanism often involves the formation of a Schiff base intermediate between the substrate and a lysine (B10760008) residue in the enzyme's active site. bakerlab.orgnih.gov This intermediate acts as an electron sink, facilitating the carbon-carbon bond cleavage. pnas.orgpnas.org Several designed retroaldolases have been developed and optimized using this reaction as a model system. bakerlab.orgnih.gov The catalytic efficiency of these designed enzymes is often reported in terms of the second-order rate constant, k_cat/K_M, with values for early designs being around 1–100 M⁻¹s⁻¹. pnas.org

It has been noted that the product, 6-methoxy-2-naphthaldehyde, can re-enter the active site and form a covalent species with the lysine residue, which can complicate kinetic analyses. pnas.orgsquarespace.com The table below summarizes the role of related compounds in retroaldolase studies.

| Enzyme/Catalyst | Substrate | Product Monitored | Key Mechanistic Feature |

| Designed Retroaldolases | 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone | 6-methoxy-2-naphthaldehyde | Schiff base formation with active site lysine |

| Catalytic Antibodies (e.g., 38C2) | Methodol | 6-methoxy-2-naphthaldehyde | Transition state stabilization |

Derivatization Strategies and Functional Material Design

Synthesis of Schiff Bases and Hydrazone Derivatives

The condensation reaction between the aldehyde group of 6-methoxy-1-naphthaldehyde and primary amines or hydrazides is a straightforward and efficient method for constructing Schiff bases and hydrazones, respectively. These reactions typically proceed with high yields and involve the formation of a carbon-nitrogen double bond (azomethine group), which extends the conjugation of the naphthalene (B1677914) system and imparts unique electronic and structural properties to the resulting molecules.

Hydrazone derivatives, in particular, have been a subject of significant interest due to their coordinative capabilities and diverse applications. For instance, the condensation of hydrazides with aromatic aldehydes, such as this compound, yields hydrazone ligands that can form stable complexes with various metal ions. A representative synthesis involves refluxing the aldehyde with a suitable hydrazide in a solvent like ethanol. For example, a hydrazone ligand was synthesized from 2-(-6-methoxy naphthalen-2-yl) propionic acid hydrazide and 2-hydroxy benzylidene, demonstrating the general applicability of this synthetic route to naphthalenic precursors. researchgate.net

The general synthetic scheme for preparing hydrazone derivatives from an aldehyde is outlined below:

This reaction is fundamental to creating a diverse library of hydrazone Schiff bases by varying the structure of the hydrazide component (R').

The structural elucidation of hydrazone Schiff bases derived from naphthalenic aldehydes relies on a combination of spectroscopic techniques and X-ray crystallography. These methods provide detailed insights into the molecular geometry, bonding, and electronic environment of the compounds.

For a hydrazone ligand derived from a naproxen (B1676952) precursor, 2-(-6-methoxy naphthalen-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone, characterization was performed using elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy. researchgate.net The infrared (IR) spectrum of the free ligand showed a characteristic strong band for the C=O amide group at 1648 cm⁻¹. researchgate.net In the ¹H-NMR spectrum (in DMSO-d₆), key signals confirming the structure include the azomethine proton (-N=CH) at 8.35 ppm, the amide N-H proton at 11.77 ppm, and the phenolic O-H proton at 12.89 ppm. researchgate.net The aromatic protons of the naphthalene and benzene (B151609) rings appear in the range of 6.90-8.00 ppm. researchgate.net

The following table summarizes the key spectroscopic data for the characterization of a representative hydrazone derived from a 6-methoxynaphthalene scaffold. researchgate.net

| Spectroscopic Technique | Key Observations and Assignments |

| Infrared (IR) Spectroscopy | Strong absorption band at 1648 cm⁻¹ corresponding to the amide C=O stretching vibration. |

| ¹H-NMR Spectroscopy | Signal at 8.35 ppm for the azomethine proton (-N=CH). |

| Signal at 11.77 ppm for the amide proton (-NH). | |

| Signal at 12.89 ppm for the phenolic proton (-OH). | |

| Multiplets in the range of 6.90-8.00 ppm for aromatic protons. | |

| UV-Visible Spectroscopy | Absorption bands indicating electronic transitions within the conjugated system. |

X-ray diffraction provides definitive proof of structure and conformation in the solid state. For 6-methoxy-2-naphthaldehyde (B117158), a closely related isomer, the crystal structure has been determined to be in the orthorhombic space group Pcab, revealing the planarity of the naphthalene ring and the orientation of the methoxy (B1213986) and aldehyde groups. bath.ac.uk Such studies on hydrazone derivatives would confirm the E/Z configuration about the C=N bond and provide details on bond lengths and angles.

Hydrazone derivatives are capable of forming extensive supramolecular networks through various non-covalent interactions, such as hydrogen bonding and π-π stacking. uliege.be These interactions are crucial in determining the packing of molecules in the solid state and can influence their physical properties.

The general structure of hydrazones, with N-H and C=O groups, provides sites for hydrogen bonding. uliege.be Hydrazones can act as both hydrogen bond donors (N-H) and acceptors (C=O and the azomethine nitrogen). uliege.be In the crystal structure of hydrazones derived from aromatic aldehydes, intermolecular hydrogen bonds are commonly observed, leading to the formation of chains, dimers, or more complex three-dimensional architectures. masterorganicchemistry.com For instance, in hydrazones with hydroxyl substituents on the aromatic rings, both intra- and intermolecular hydrogen bonds are prevalent. masterorganicchemistry.com The presence of the electron-rich naphthalene ring in derivatives of this compound also facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a parallel or offset fashion.

Formation of Chalcone (B49325) and Cyclohexenone Derivatives

This compound is a valuable precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are typically prepared via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503) derivative. libretexts.orgnih.gov The reaction of this compound with various substituted acetophenones would yield a series of naphthalenyl-chalcones.

These chalcones are important intermediates for the synthesis of various heterocyclic compounds. A key reaction of chalcones is the Robinson annulation, which is used to form six-membered rings. mdpi.com This reaction involves a Michael addition of an enolate (e.g., from ethyl acetoacetate) to the chalcone, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield a cyclohexenone derivative. libretexts.orgnih.gov This three-step sequence is a powerful tool for constructing complex polycyclic systems.

The general scheme for the Robinson annulation of a chalcone with ethyl acetoacetate (B1235776) is as follows:

Michael Addition: The enolate of ethyl acetoacetate adds to the β-carbon of the chalcone.

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes a base-catalyzed cyclization.

Dehydration: The β-hydroxy ketone intermediate eliminates water to form the final α,β-unsaturated cyclohexenone.

This strategy allows for the synthesis of highly functionalized cyclohexenone derivatives incorporating the 6-methoxynaphthalene moiety.

Preparation of Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthalene core makes this compound an attractive building block for the design of fluorescent probes and chemosensors. By attaching specific recognition units to the naphthalene fluorophore, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Biothiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in biological systems. Developing fluorescent probes for their selective detection is of great importance for understanding their physiological functions and diagnosing diseases. Naphthalene dialdehydes have been shown to be effective platforms for GSH sensing.

A study on naphthalene-based probes demonstrated that 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), a derivative closely related to this compound, can act as a two-photon fluorescent probe for detecting GSH in living cells. libretexts.orgnih.gov The sensing mechanism relies on the reaction between the o-dialdehyde group of the probe and the specific structure of GSH, which contains both a thiol and an amino group in a γ-glutamyl-cysteinyl-glycine sequence. This reaction leads to a significant change in the fluorescence properties of the naphthalene core, allowing for the detection of GSH. The probe MNDA showed an increase in absorbance at ~450 nm upon addition of GSH, a change not observed with other thiol-containing amino acids. This selectivity is crucial for biological applications. The probe was successfully used for two-photon microscopy imaging of GSH in live HeLa cells and even in mouse brain tissues.

The key design features of such probes include:

A fluorophore (the naphthalene ring) that provides the fluorescent signal.

A recognition site (the aldehyde group(s)) that reacts selectively with the target analyte.

Modifications to the naphthalene ring (like the methoxy group) to tune the photophysical properties.

Derivatives of methoxynaphthalene can also be engineered to act as fluorogenic substrates for enzymes like cytochrome P450 (CYP450), which are crucial in drug metabolism. The principle of these assays is that the enzyme catalyzes a reaction on the substrate that converts it from a less fluorescent form to a highly fluorescent product.

For example, 4-methoxy-1,8-naphthalimide derivatives have been identified as effective substrates for CYP1A enzymes. The enzymatic O-dealkylation of the methoxy group by CYP450 results in a hydroxylated product with significantly different fluorescence characteristics, often leading to a red-shift in the emission spectrum and an increase in fluorescence intensity. This change in fluorescence can be monitored to determine the activity of the enzyme.

A study developed a ratiometric fluorescent probe, N-((2-hydroxyethoxy)ethyl)-4-methoxy-1,8-naphthalimide (NEMN), for selectively monitoring CYP1A activity. Upon O-demethylation by the enzyme, the probe's emission maximum shifts, allowing for a ratiometric measurement that is more robust and reliable for quantification in complex biological samples, including human liver microsomes and living cells. While not directly derived from this compound, this work highlights the strategy of using methoxynaphthalene structures as "turn-on" fluorescent substrates for P450 enzymes, a principle that could be applied to derivatives of this compound.

Metal Ion Sensing Probes

The naphthalene scaffold is a well-established fluorophore used in the design of fluorescent chemosensors for detecting various analytes, including metal ions. nih.govresearchgate.netchemisgroup.us Derivatives of this compound are potential candidates for creating such sensors. The fundamental principle involves coupling the naphthaldehyde moiety (the signaling unit) with a specific receptor designed to bind a target metal ion. Upon binding, a change in the photophysical properties of the molecule, such as fluorescence intensity or color, allows for detection. nih.gov

For instance, a common strategy involves a Schiff base condensation of the aldehyde with a molecule containing a metal-chelating unit. To target a specific ion like Thallium(III) (Tl³⁺), a custom receptor with appropriate donor atoms (e.g., nitrogen and sulfur) and a suitable cavity size would need to be synthesized and linked to the this compound framework. The interaction between the Tl³⁺ ion and the receptor would modulate the electronic properties of the entire molecule, leading to a detectable optical response. While specific probes for Tl³⁺ based directly on this compound are not extensively documented in readily available literature, the structural motif is analogous to other known fluorescent sensors. For example, rhodamine-based sensors utilize a spirolactam ring-opening mechanism upon metal ion coordination to produce a strong colorimetric and fluorescent signal, a principle that can be integrated into naphthaldehyde-based designs. rsc.org

Strategies for Detection Sensitivity Enhancement

Enhancing the detection sensitivity of fluorescent probes is crucial for identifying trace amounts of analytes. One effective strategy is the introduction of electron-donating groups onto the fluorophore backbone. The methoxy (-OCH₃) group at the 6-position of the naphthaldehyde ring serves this purpose. By donating electron density into the naphthalene aromatic system, the methoxy group can increase the molecule's molar extinction coefficient and fluorescence quantum yield.

This enhancement is attributed to the facilitation of an electronic push-pull system within the fluorophore, which can lead to a bathochromic (red) shift in both absorption and emission spectra. A red-shifted emission is often advantageous as it minimizes interference from background fluorescence in biological or environmental samples. This principle has been demonstrated in naphthalimide-based fluorescent probes, where 4-methoxy substitution significantly improved detection sensitivity for Zn²⁺ ions by enhancing the probe's photophysical properties. bohrium.com The same electronic principles apply to the 6-methoxy-naphthaldehyde scaffold, suggesting its inherent suitability for developing highly sensitive probes.

Synthesis of Polyfunctionalized Heterocyclic Compounds

This compound is a valuable building block for synthesizing complex, polyfunctionalized heterocyclic compounds, particularly those containing fused ring systems. The aldehyde functional group is highly reactive and serves as a key handle for participating in a variety of classical and modern multicomponent reactions (MCRs). nih.govresearchgate.netmdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov

For example, this compound can be used in reactions like the Friedländer annulation or the Combes quinoline (B57606) synthesis to produce substituted quinolines. iipseries.orgjptcp.com In a typical Friedländer synthesis, an ortho-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group. A variation could involve this compound reacting with a β-ketoester in the presence of an amine, leading to highly substituted benzo[g]quinoline derivatives. These naphthalene-fused quinoline structures are of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Named Reactions for Heterocycle Synthesis Applicable to this compound

| Reaction Name | Reactant Types | Resulting Heterocycle |

| Combes Synthesis | Arylamine, β-Diketone | Quinoline |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid |

Development of Photoinitiators (e.g., Oxime Esters for Free Radical Polymerization)

Recent research has identified naphthalene-based oxime esters as highly efficient Type I photoinitiators for free radical polymerization. Type I photoinitiators undergo cleavage upon exposure to light to generate free radicals that initiate the polymerization process. Derivatives of this compound are precursors to these advanced photoinitiators.

In a study comparing various naphthalene-based oxime esters, it was found that the position of substitution on the naphthalene ring significantly impacts the initiator's absorption characteristics and efficiency. Specifically, 1-naphthalene substitution resulted in a greatly improved UV absorption region compared to 2-naphthalene substitution. Furthermore, the presence of a methoxy group led to longer absorption wavelengths (a red shift). An oxime ester derived from a methoxy-substituted 1-naphthaldehyde (B104281) demonstrated a high final conversion efficiency when used to polymerize trimethylolpropane (B17298) triacrylate (TMPTA) under both UV and 405 nm LED lamp irradiation.

Table 2: Performance of Naphthalene-Based Oxime Ester Photoinitiators

| Naphthalene Substituent | Light Source | Final Conversion Efficiency (%) |

| 1-Naphthalene with o-methoxy | UV Lamp | 46 |

| 1-Naphthalene with o-methoxy | 405 nm LED | 41 |

Intermediate in the Synthesis of Cannabinoid Receptor Analogues

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major target for drug development. nih.gov The synthesis of novel ligands for these receptors often requires rigid, polycyclic aromatic scaffolds to achieve high binding affinity and selectivity. researchgate.net While not a direct component of naturally occurring cannabinoids, this compound serves as a valuable intermediate for constructing synthetic analogues.

The naphthalene core provides a rigid platform that can be chemically elaborated. The aldehyde group can be transformed through reactions such as Wittig olefination, reductive amination, or condensation with active methylene compounds to append the side chains and functional groups necessary for receptor interaction. The methoxy group can influence the electronic properties and lipophilicity of the final molecule, potentially enhancing its binding affinity or modifying its pharmacokinetic profile. The synthesis of many CB1 receptor antagonists, for example, is based on complex diarylpyrazole or indole (B1671886) structures, and naphthaldehyde derivatives can be used to build portions of these or related complex heterocyclic systems. nih.govnih.govresearchgate.net

Precursors for Advanced Materials (e.g., helicenes)

Helicenes are polycyclic aromatic hydrocarbons consisting of ortho-fused benzene or other aromatic rings that adopt a helical, chiral structure. These molecules have unique chiroptical and electronic properties, making them attractive for applications in materials science, asymmetric catalysis, and optics.

This compound is a key precursor for the synthesis of substituted helicenes. A common synthetic strategy involves the modular assembly of key biphenylyl-naphthalene fragments followed by a platinum-catalyzed double cycloisomerization. In such a synthesis, the aldehyde group of this compound can be converted into an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. This alkynylated naphthalene unit can then be coupled with other aromatic fragments (e.g., via Sonogashira coupling) to create a triyne precursor. The final step is an intramolecular [2+2+2] cycloisomerization of the triyne, which forms the helical scaffold of the helicene. The presence of the methoxy group on the final helicene structure can be used to fine-tune its electronic and photophysical properties.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, specific functional groups and bonding arrangements within the molecule can be identified.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 6-Methoxy-1-naphthaldehyde is characterized by absorption bands corresponding to the vibrations of its aldehyde, methoxy (B1213986), and naphthalene (B1677914) moieties.

Key characteristic absorption bands for this compound include:

Aromatic C-H Stretching: The vibrations associated with the carbon-hydrogen bonds on the naphthalene ring typically appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy group exhibit stretching vibrations in the region of 2950-2850 cm⁻¹.

Aldehyde C-H Stretching: A distinctive feature of aldehydes is the C-H stretching vibration of the formyl group, which typically appears as one or two bands in the 2830-2695 cm⁻¹ range.

Carbonyl (C=O) Stretching: The strong absorption due to the stretching of the carbonyl double bond in the aldehyde group is a prominent feature. For aromatic aldehydes, this band is typically observed in the range of 1710-1685 cm⁻¹ due to conjugation with the aromatic ring. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the methoxy ether linkage is expected to produce a strong band in the 1260-1000 cm⁻¹ range.

These bands collectively provide a spectroscopic fingerprint, confirming the presence of the key functional components of the this compound structure.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium-Weak |

| Aldehyde C-H Stretch | Aldehyde (-CHO) | 2830 - 2695 | Medium-Weak |

| Carbonyl C=O Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Methoxy Ether | 1260 - 1000 | Strong |

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For this compound, the FT-Raman spectrum would highlight the vibrations of the naphthalene ring system.

Expected key signals in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring are typically strong and sharp in the Raman spectrum. The C=C stretching vibrations within the aromatic system, also observed in the IR spectrum, are prominent in the 1600-1400 cm⁻¹ region. scispace.com

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible, often with different relative intensities compared to the IR spectrum.

Carbonyl Stretching: The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically around 1700-1680 cm⁻¹. scispace.com

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each signal reveal the electronic environment and neighboring protons for each hydrogen atom.

The expected signals are:

Aldehyde Proton (-CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. rsc.org

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (δ 7.0-9.0 ppm). Their exact chemical shifts and splitting patterns (doublets, triplets, or multiplets) depend on their position relative to the electron-donating methoxy group and the electron-withdrawing aldehyde group. Protons adjacent to the aldehyde group are expected to be shifted further downfield.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | ~9.5 - 10.5 | Singlet |

| Aromatic H's | ~7.0 - 9.0 | Doublets, Multiplets |

| Methoxy H's | ~3.8 - 4.0 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon (C=O): The carbon of the aldehyde group is significantly deshielded and appears far downfield, typically in the range of δ 190-200 ppm. rsc.org

Aromatic Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region, generally between δ 110-160 ppm. The carbon atom bearing the methoxy group (C-6) will be shifted upfield due to the electron-donating effect, while the carbons near the aldehyde group will be shifted downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around δ 55-60 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C | ~190 - 200 |

| Aromatic C's | ~110 - 160 |

| Methoxy C | ~55 - 60 |

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.org For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the naphthalene ring. This is crucial for definitively assigning the signals of the individual aromatic protons by tracing the connectivity around the rings. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org In the case of this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the methoxy group and the aromatic proton at the C-5 position of the naphthalene ring, confirming their spatial proximity. This technique is invaluable for determining the conformation and stereochemistry of molecules. columbia.edu

Through the combined application of these advanced spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions are characteristic of the molecule's structure, particularly the nature of its chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a molecule is dictated by its electronic structure. For aromatic carbonyl compounds like this compound, the absorption of UV-Vis radiation typically promotes electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The primary electronic transitions observed are:

π → π transitions:* These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the naphthalene ring system and the carbonyl group. Conjugated systems, such as the one present in this compound, lower the energy gap for this transition, shifting the absorption to longer wavelengths.

n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. These absorptions are typically much weaker (lower molar absorptivity) than π → π* transitions.

While specific experimental data for this compound is not widely published, data from the closely related compound 8-hydroxy-6-methoxy-1-naphthaldehyde shows characteristic absorption maxima (λmax) at 234 nm and 345 nm. These absorptions are consistent with the π → π* transitions expected for a substituted naphthalene system. The presence of the electron-donating methoxy group is known to cause a bathochromic (red) shift in the absorption bands of naphthalene derivatives compared to the unsubstituted parent compound. mdpi.com

Fluorescence Emission Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the electronic structure of a molecule in its excited state. After a molecule absorbs light and is promoted to an excited state, it can relax to the ground state by emitting a photon. This emitted light is known as fluorescence.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule and therefore does not exhibit a CD spectrum on its own. However, it can be studied using this technique by inducing chirality. An achiral guest molecule can produce a CD signal when it forms a complex with a chiral host molecule. This phenomenon is known as Induced Circular Dichroism (ICD).

A common chiral host used for this purpose is β-cyclodextrin. When a naphthalene derivative is included within the chiral cavity of β-cyclodextrin, the interaction induces a chiral conformation or electronic perturbation in the achiral guest, resulting in a measurable CD spectrum. Studies on various naphthalene derivatives have shown that the sign and intensity of the ICD spectrum are highly dependent on the geometry of the inclusion complex, such as whether the guest molecule is partially or fully included within the host cavity (e.g., axial inclusion). This makes CD spectroscopy a powerful tool for studying the structure of such host-guest complexes in solution.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state. This data is fundamental to understanding its physical properties and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

A search of the Cambridge Structural Database (CSD) indicates that the single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of its isomers, 2-Methoxy-1-naphthaldehyde (B1195280) (CSD entry: 731314) and 6-Methoxy-2-naphthaldehyde (B117158) (CSD entry: 281918), have been determined, providing valuable insight into the molecular geometry and crystal packing of this class of compounds. nih.govnih.govnih.govresearchgate.net

The crystallographic data for these isomers reveal the precise bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthalene ring system and the orientation of the methoxy and aldehyde substituents. For example, in 2-Methoxy-1-naphthaldehyde, the aldehyde and methoxy groups are slightly twisted relative to the naphthalene ring. nih.gov The data from these related structures serve as excellent reference points for computational modeling and for understanding the likely structural parameters of this compound.

| Parameter | 2-Methoxy-1-naphthaldehyde | 6-Methoxy-2-naphthaldehyde |

|---|---|---|

| CSD Entry | 731314 | 281918 |

| Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pcab |

| a (Å) | 8.689(3) | 7.4720(8) |

| b (Å) | 14.155(4) | 15.6800(11) |

| c (Å) | 7.667(2) | 16.4010(15) |

| β (°) | 94.805(4) | 90 |

| Volume (ų) | 939.7(5) | 1921.6(3) |

| Z | 4 | 8 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal tool for investigating the properties of medium-sized organic compounds like 6-methoxy-1-naphthaldehyde.

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the flexibility of the molecule and identifying its most stable conformers. For this compound, the primary conformational flexibility arises from the rotation around the C1-C(aldehyde) and C6-O(methoxy) single bonds. The orientation of the aldehyde and methoxy (B1213986) groups relative to the naphthalene (B1677914) ring can significantly influence the molecule's properties.

Computational studies on related naphthaldehydes have shown that the formyl group may prefer to be coplanar with the aromatic ring to maximize conjugation, though steric hindrance can cause out-of-plane deviations. The methoxy group also has preferred orientations. A potential energy surface scan, where the energy is calculated for a series of fixed dihedral angles, can reveal the rotational barriers and the most stable conformations. For 1-naphthaldehyde (B104281), nuclear Overhauser effect (NOE) experiments have been used to determine conformational preferences, and similar computational approaches could be applied to its 6-methoxy derivative to quantify the populations of different conformers. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Naphthaldehyde Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | - | - |

| C-C (aromatic) | 1.39 - 1.42 | 118 - 122 | - |

| C-O | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C-H (aldehyde) | - | 124 | - |

| C-C-O (methoxy) | - | 115 | 0 or 180 |

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require a dedicated DFT calculation.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. nih.gov These calculations can help assign the vibrational modes observed in an experimental spectrum. For this compound, characteristic peaks would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-O stretching of the methoxy group, and various C-H and C=C stretching and bending modes of the naphthalene ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ruc.dknih.gov These theoretical predictions can be invaluable for assigning signals in complex NMR spectra and confirming the structure of the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comresearchgate.netfaccts.de It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the naphthalene ring system, which are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. nih.govcore.ac.uk

Table 2: Illustrative Predicted Spectroscopic Data for a Naphthaldehyde Derivative

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) | ~1705 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~192 ppm |

| ¹H NMR | δ(CHO) | ~10.1 ppm |

| UV-Vis | λmax | ~350 nm |

Note: These are representative values. Actual calculated values would depend on the specific DFT functional, basis set, and solvent model used.

Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. koreascience.kr A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

DFT calculations provide a straightforward way to determine the energies of the HOMO and LUMO. youtube.comscispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, while the LUMO is likely to be centered on the electron-deficient aldehyde group and the aromatic system. The substitution of a naphthalene ring with a formyl group has been shown to reduce the HOMO-LUMO gap. researchgate.net The presence of the methoxy group, an electron-donating group, would further influence this energy gap.

Table 3: Illustrative Electronic Properties of a Naphthaldehyde Derivative

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netjocpr.com This method is instrumental in drug discovery and for understanding the interactions between small molecules and biological macromolecules.

For this compound, molecular docking simulations could be employed to explore its potential to interact with various biological targets. The process involves:

Obtaining the three-dimensional structures of both this compound (the ligand) and the target protein.

Using a docking program to systematically sample different binding poses of the ligand within the active site of the protein.

Scoring these poses based on a function that estimates the binding affinity, which typically accounts for electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects.

The results of molecular docking can provide valuable insights into the binding mode and affinity of this compound for a particular target, thereby suggesting potential biological activities. For instance, naphthaldehyde derivatives have been investigated for their interactions with various enzymes.

Potential Energy Surface Calculations for Reaction Pathways

Potential Energy Surface (PES) calculations are a powerful tool for investigating the mechanisms of chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for a reaction involving this compound, chemists can identify the minimum energy path from reactants to products.

Key features of a PES that can be determined through computational chemistry include:

Reactants and Products: These correspond to local minima on the PES.

Transition States: These are saddle points on the PES that represent the energy barrier that must be overcome for the reaction to occur.

Intermediates: These are also local minima that may exist along the reaction pathway.

For example, PES calculations could be used to study the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol. Such calculations would provide information on the activation energies and the geometries of the transition states, which is crucial for understanding the reaction kinetics and selectivity.

Quantum Topological Atoms in Molecules (AIM) Analysis for Molecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. This analysis can reveal the nature of intramolecular and intermolecular interactions.

In an AIM analysis of this compound, the electron density, obtained from a high-level DFT calculation, is analyzed to locate critical points where the gradient of the electron density is zero. The properties of the electron density at these critical points, particularly bond critical points (BCPs), provide quantitative information about the interactions:

Electron Density (ρ) at the BCP: A higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

AIM analysis could be used to characterize the C-C and C-O bonds within the molecule and to investigate weaker intramolecular interactions, such as C-H···O hydrogen bonds, which may influence the conformational preferences of the aldehyde and methoxy groups.

Virtual Screening Approaches for Ligand Discovery (e.g., Strigolactone-Signaling Inhibitors)

Computational chemistry has emerged as a powerful tool in the discovery of novel bioactive molecules. Virtual screening, a key computational technique, allows for the rapid, in silico assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. This approach has been successfully employed in the identification of inhibitors for various signaling pathways, including the strigolactone signaling pathway, where derivatives of this compound have been investigated.

Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic fungi. The signaling pathway is initiated by the binding of strigolactone to the D14 receptor protein. Inhibiting this interaction can have significant applications in agriculture and biotechnology.

A notable example of virtual screening leading to the discovery of a strigolactone-signaling inhibitor involved the identification of 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), an isomer of this compound. nih.govjst.go.jpnih.gov Researchers utilized a pharmacophore model based on the crystal structure of the D14 receptor protein in complex with D-OH, a hydrolysis product of strigolactone. nih.govjst.go.jpnih.gov This model defined the essential structural features required for a molecule to interact with the receptor's binding site.

The screening of a virtual chemical library against this pharmacophore model led to the identification of a candidate compound, XM-47. nih.govjst.go.jp It was subsequently determined that XM-47 is readily hydrolyzed to 2-methoxy-1-naphthaldehyde (2-MN), which was confirmed to be the active inhibitor of D14-SLR1 and D14-D53 interactions. nih.govjst.go.jpnih.gov

To understand the structure-activity relationship and identify potentially more potent inhibitors, derivatives of 2-MN were synthesized and evaluated. nih.gov This included modifications to the naphthalene ring, such as the introduction of a halogen atom to create 6-bromo-2-methoxy-1-naphthaldehyde. nih.gov The inhibitory activities of these derivatives were then assessed, providing valuable insights into the chemical moieties crucial for biological activity.

The following table summarizes the key findings from the virtual screening and subsequent experimental validation:

| Compound | Method of Identification | Target Protein | Key Findings | Reference |

| XM-47 | In silico virtual screening using a pharmacophore model | D14 strigolactone receptor | Identified as a potential inhibitor of D14-SLR1 and D14-D53 interactions. | nih.govjst.go.jp |

| 2-Methoxy-1-naphthaldehyde (2-MN) | Identified as a hydrolysis product of XM-47 | D14 strigolactone receptor | Confirmed to inhibit D14-SLR1 and D14-D53 interactions and restore rice tillering bud growth suppressed by strigolactone. | nih.govjst.go.jpnih.gov |

| 6-Bromo-2-methoxy-1-naphthaldehyde | Synthesized as a derivative of 2-MN for structure-activity relationship studies | D14 strigolactone receptor | Used to investigate the electronic state of the naphthalene ring on inhibitory activity. | nih.gov |

This research demonstrates the efficacy of virtual screening as a starting point for the discovery of novel enzyme inhibitors. By computationally filtering vast numbers of compounds, researchers can focus their synthetic and biological testing efforts on a smaller, more promising set of molecules, significantly accelerating the pace of discovery. The investigation of this compound derivatives in the context of strigolactone signaling highlights the potential of this chemical scaffold for the development of new chemical regulators for plant biology.

Photophysical Properties and Optoelectronic Material Research

Fluorescence Mechanisms and Quantum Yields

Photophysical studies have been conducted on precursors and metabolites related to this compound family. For instance, research on 6-methoxy-2-naphthylacetic acid, which can yield 6-methoxy-2-naphthaldehyde (B117158) as a major product, has provided insights into its photochemical pathways. nih.gov These studies have demonstrated the involvement of the excited singlet state in its formation mechanism. nih.gov Evidence from steady-state and time-resolved fluorescence experiments, including fluorescence quenching by oxygen, supports the role of the excited singlet state and the generation of a naphthalene (B1677914) radical cation. nih.gov

Specific fluorescence quantum yield values for 6-Methoxy-2-naphthaldehyde are not detailed in the available research, though general methodologies for determining quantum yields are well-established. researchgate.net These methods often involve comparison against standard samples with known quantum yields. researchgate.net

Two-Photon Excitation and Imaging Applications (e.g., in live cells)

While direct applications of 6-Methoxy-2-naphthaldehyde in two-photon imaging have not been found, the principles of two-photon excitation (TPE) microscopy are highly relevant for fluorescent molecules intended for biological imaging. thermofisher.comthermofisher.com TPE utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, which offers advantages like increased imaging depth in tissues and reduced phototoxicity, making it ideal for live-cell imaging. thermofisher.comthermofisher.com The development of novel organic molecules with strong two-photon absorption is a key area of research for applications in high-resolution, deep-tissue, and time-lapse imaging of dynamic cellular processes. nih.gov

Non-Linear Optical (NLO) Properties

6-Methoxy-2-naphthaldehyde has been identified as a material with excellent non-linear optical (NLO) properties. sigmaaldrich.comchemicalbook.com NLO materials are crucial for applications in optical information storage, telecommunications, and frequency conversion. jhuapl.edubgsu.edu The NLO response in organic molecules often arises from the delocalization of π-electrons within a conjugated system.

The second harmonic generation (SHG) efficiency of 6-Methoxy-2-naphthaldehyde has been measured using the Kurtz-Perry powder technique with an Nd:YAG laser. researchgate.netspiedigitallibrary.org In these studies, its SHG efficiency was found to be a multiple of that of urea, a standard reference material for NLO measurements. One study reported an SHG efficiency of 0.59 times that of urea, while another reported it as 0.8 times that of urea. researchgate.netspiedigitallibrary.org A more recent investigation found the signal voltage of the compound to be 54 mV, which is 4.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) reference material. tandfonline.com

Interactive Data Table: SHG Efficiency of 6-Methoxy-2-naphthaldehyde

| Property | Measurement | Reference Material | Relative Efficiency | Source(s) |

| SHG Efficiency | Powder Technique | Urea | 0.59x | spiedigitallibrary.org |

| SHG Efficiency | Powder Technique | Urea | 0.8x | researchgate.net |

| SHG Signal | Kurtz-Perry Technique | KDP | 4.5x | tandfonline.com |

The NLO properties of molecular materials are intrinsically linked to their crystal structure. For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group.

Studies using single-crystal X-ray diffraction have determined that 6-Methoxy-2-naphthaldehyde crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121, which is a requirement for SHG activity. sigmaaldrich.comchemicalbook.comresearchgate.netspiedigitallibrary.org The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing aldehyde group (-CHO) on the naphthalene π-system contributes to the charge asymmetry necessary for a strong NLO response. tandfonline.com Quantum chemical computations and spectroscopic analyses have been used to further explore these structure-property relationships. tandfonline.comresearchgate.net

Interactive Data Table: Crystal Structure Data for 6-Methoxy-2-naphthaldehyde

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α, β, γ (°) | Source(s) |

| Orthorhombic | P212121 | 15.657 | 16.385 | 7.491 | 90, 90, 90 | spiedigitallibrary.org |

| Orthorhombic | P212121 | 7.371 | 11.620 | 17.659 | 90, 90, 90 | researchgate.net |

Supramolecular Chemistry and Molecular Self Assembly

Investigation of Intermolecular Hydrogen Bonding

Intermolecular hydrogen bonds are crucial in determining the packing of molecules in crystals. While strong hydrogen bond donors (like O-H or N-H) are absent in 6-methoxy-1-naphthaldehyde, weaker C–H···O interactions play a significant role.

In the crystal structure of the related isomer, 2-methoxy-1-naphthaldehyde (B1195280) , molecules are linked into chains along the c-axis through intermolecular C–H···O hydrogen bonds. nih.govresearchgate.net Specifically, a hydrogen atom from a methoxy (B1213986) group interacts with the carbonyl oxygen atom of an adjacent molecule. nih.govresearchgate.net This type of interaction is a common feature in the crystal structures of aromatic aldehydes and methoxy-substituted aromatic compounds. researchgate.net

Detailed geometric parameters for the C–H···O hydrogen bond identified in the crystal structure of 2-methoxy-1-naphthaldehyde are provided below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C12—H12C···O1 | 0.96 | 2.46 | 3.362 | 156 |

Table 1: Hydrogen-bond geometry for 2-methoxy-1-naphthaldehyde. nih.gov

No specific research detailing C–H···N or C–H···S interactions for this compound was identified in the surveyed literature.

Dimer and Trimer Formation

The self-association of molecules into dimers, trimers, and higher-order aggregates is a fundamental aspect of molecular self-assembly. The aldehyde functional group can facilitate such associations through hydrogen bonding.

For the isomer 6-methoxy-2-naphthaldehyde (B117158) , studies combining spectroscopic characterization and quantum chemical computations have proposed the formation of dimers. researchgate.net An observed peak in the FT-IR spectrum corresponding to a hydrogen-bonded bond was interpreted as confirmation of dimer formation through the aldehyde group. researchgate.net Both stacked dimers and dimers formed via hydrogen bonds were suggested as plausible models for this self-assembly. researchgate.net

π-π Stacking Interactions in Solid-State Architectures

The extended aromatic system of the naphthalene (B1677914) core in this compound makes π-π stacking a critical interaction for its solid-state assembly. This non-covalent interaction involves the face-to-face or offset stacking of aromatic rings and contributes significantly to the cohesive energy of the crystal.

While a specific crystallographic study detailing the π-π stacking in this compound is not available, this interaction is a dominant feature in the structures of numerous naphthalene derivatives. pnas.orgbenthamopenarchives.com The strength of these interactions can be substantial, in some cases reaching energies comparable to weak covalent bonds, and can lead to unique material properties such as thermochromism. pnas.orgwpmucdn.com In the co-crystal of naphthalene and octafluoronaphthalene, for instance, the strongest intermolecular force is the π-π stacking between the parallel aromatic molecules. benthamopenarchives.com It is therefore highly probable that π-π stacking interactions are a key stabilizing force in the crystal lattice of this compound, influencing molecular conformation and packing density.

Design and Characterization of Supramolecular Synthons

Supramolecular synthons are robust and recurring structural motifs formed by reliable and predictable intermolecular interactions. The identification of such synthons is key to crystal engineering and the rational design of solid-state materials.

For aldehydes, synthons involving the carbonyl group are particularly common. researchgate.net Based on the analysis of its isomers, the primary synthon expected for this compound involves C–H···O hydrogen bonds. In the crystal structure of 2-methoxy-1-naphthaldehyde , these interactions link molecules to form one-dimensional chains. nih.govresearchgate.net This chain formation can be considered a characteristic supramolecular synthon for this class of compounds. Likewise, the crystal structure of 6-methoxy-2-naphthaldehyde is also built upon C–H···O intermolecular interactions, reinforcing the idea that this is the predominant synthon. researchgate.net The interplay between these hydrogen-bonding synthons and the less directional π-π stacking interactions ultimately defines the final three-dimensional crystal architecture.

Structure Activity Relationship Sar Studies

Impact of Methoxy (B1213986) Group Position on Chemical Reactivity and Electronic Effects

The position of the methoxy group on the naphthaldehyde ring system profoundly influences the molecule's electronic properties and chemical reactivity. The methoxy group is a strong electron-donating group, which can significantly alter the electron density distribution within the aromatic rings.

The electronic properties of substituted naphthalenes are heavily dependent on the position of the substituent. In the case of 6-methoxy-1-naphthaldehyde, the methoxy group at the 6-position and the aldehyde group at the 1-position create a specific electronic environment. The methoxy group donates electron density to the naphthalene (B1677914) ring through resonance, which can influence the reactivity of the aldehyde group. This electron-donating effect can make the aldehyde group more or less susceptible to nucleophilic attack, depending on the specific reaction conditions and the electronic interplay between the two functional groups.

Computational studies on related substituted aromatic compounds have shown that the position of electron-donating groups affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the molecule's reactivity and spectral properties. For instance, in a study of substituted naphthoic acids, it was observed that electron-donating groups enhance the reactivity of the molecule by increasing the electron density of the aromatic system. sciencepublishinggroup.com

A phenomenon known as the "peri-effect" is also relevant in naphthaldehydes with substituents in the peri-position (e.g., an aldehyde at position 1 and a methoxy group at position 8). This steric interaction can force the functional groups out of the plane of the aromatic ring, thereby altering their reactivity. kiku.dk While this compound does not have a peri-substituent to the aldehyde, the potential for steric hindrance and electronic effects based on substituent positioning is a key consideration in the design of naphthaldehyde derivatives. kiku.dk

The reactivity of naphthaldehydes in C-H methylation reactions has been shown to be influenced by the electronic nature of the substituents. Electron-rich naphthaldehydes, which would be the case with a methoxy substituent, have been observed to react faster in certain C-H activation reactions. rsc.org This highlights the significant role that the methoxy group's position and its electron-donating nature play in the chemical reactivity of the naphthaldehyde core.

Correlation between Molecular Structure and Biological Activity

The molecular structure of this compound and its derivatives is closely linked to their biological activities, including enzyme inhibition and cytotoxic effects. The naphthalene core serves as a scaffold, and the nature and position of substituents are critical for determining the extent and specificity of these activities.